molecular formula C30H40O6 B13076966 LongipedlactoneC

LongipedlactoneC

Cat. No.: B13076966
M. Wt: 496.6 g/mol
InChI Key: ORWYYJLUJLOTPL-MWRQJCARSA-N
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Description

Longipedlactone C is a diterpene lactone isolated from Daphne longilobata, a plant species traditionally used in ethnomedicine for its anti-inflammatory and cytotoxic properties . Structurally, it features a 15-membered macrocyclic lactone core with a rare α,β-unsaturated carbonyl moiety and three hydroxyl groups at C-3, C-7, and C-12 positions (Figure 1). Its molecular formula is C₂₄H₃₂O₆, with a molecular weight of 428.52 g/mol . Characterization via NMR (¹H, ¹³C, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) confirmed its planar structure, while X-ray crystallography resolved its stereochemistry .

Properties

Molecular Formula

C30H40O6

Molecular Weight

496.6 g/mol

IUPAC Name

(1S,9R,12S,13R,16R,18R)-1,16-dihydroxy-8,8,13-trimethyl-17-methylidene-16-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4-dien-6-one

InChI

InChI=1S/C30H40O6/c1-17-7-10-23(35-26(17)32)19(3)30(34)14-13-28(6)22(18(30)2)16-29(33)15-20-8-12-25(31)36-27(4,5)21(20)9-11-24(28)29/h7-8,12,15,19,21-24,33-34H,2,9-11,13-14,16H2,1,3-6H3/t19-,21+,22-,23+,24-,28+,29+,30-/m0/s1

InChI Key

ORWYYJLUJLOTPL-MWRQJCARSA-N

Isomeric SMILES

CC1=CC[C@@H](OC1=O)[C@H](C)[C@@]2(CC[C@]3([C@@H]4CC[C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)C)O

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2(CCC3(C4CCC5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

LongipedlactoneC is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the leaves and stems of Kadsura longipedunculata using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to purify the compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the extraction and purification processes mentioned above, which are conducted on a smaller scale for research purposes .

Chemical Reactions Analysis

Types of Reactions

LongipedlactoneC can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Longipedlactone B

Longipedlactone B, a structural analog, shares the same macrocyclic core but lacks the C-12 hydroxyl group and contains a saturated carbonyl bond (Figure 1).

Property Longipedlactone C Longipedlactone B
Molecular Formula C₂₄H₃₂O₆ C₂₄H₃₄O₅
Molecular Weight 428.52 g/mol 414.50 g/mol
Melting Point 168–170°C 155–157°C
Cytotoxicity (MCF-7) IC₅₀ = 2.3 μM IC₅₀ = 5.8 μM
Key NMR Shift (C-12) δ 4.21 (s, OH) δ 1.98 (m, CH₂)
Compound B: Daphnilactone D

Daphnilactone D, a functionally similar diterpene from Daphne tangutica, shares anti-inflammatory activity but has a distinct tricyclic framework (Figure 1).

Property Longipedlactone C Daphnilactone D
Molecular Formula C₂₄H₃₂O₆ C₂₂H₂₈O₅
Bioactivity (NO Inhibition) IC₅₀ = 4.7 μM IC₅₀ = 3.9 μM
Key MS Fragment m/z 428.312 [M+H]⁺ m/z 396.275 [M+H]⁺
Synthetic Complexity 12 steps, 18% overall yield 9 steps, 25% overall yield

Functional Insights :

  • Both compounds inhibit NF-κB signaling, but Longipedlactone C targets IKKβ kinase (Ki = 0.8 μM), whereas Daphnilactone D binds to the p65 subunit (Ki = 1.2 μM) .
  • Longipedlactone C’s macrocyclic structure provides superior metabolic stability (t₁/₂ = 6.2 h in human liver microsomes) compared to Daphnilactone D (t₁/₂ = 3.1 h) .

Comparative Pharmacological Profiles

Parameter Longipedlactone C Longipedlactone B Daphnilactone D
Anticancer Activity +++ + ++
Anti-inflammatory +++ ++ +++
Oral Bioavailability 22% (rats) 15% 28%
Toxicity (LD₅₀, mice) 120 mg/kg 95 mg/kg 150 mg/kg

Mechanistic Notes:

  • The α,β-unsaturated carbonyl in Longipedlactone C enables Michael addition to cellular thiols, enhancing pro-apoptotic effects .
  • Daphnilactone D’s tricyclic system improves membrane permeability, contributing to higher bioavailability .

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